molecular formula C26H32BrF3N8O B1574441 XL-820

XL-820

Numéro de catalogue: B1574441
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

XL-820 is an orally bioavailable, small molecule receptor tyrosine kinase inhibitor with potential antineoplastic activity. XL820 binds to and inhibits the receptor tyrosine kinases for vascular endothelial drowth factor (VEGF), c-kit, and platelet-derived growth factor (PDGF). In tumor models of breast carcinomas, gliomas, and leukemia, this agent exhibits dose-dependent growth inhibition and has been shown to cause tumor regression.

Applications De Recherche Scientifique

Quantitative Characterization of Therapeutic Index

  • A study examined the therapeutic index of Oxybutynin XL, which is crucial for evaluating safe and effective dosage regimens. The study utilized mixed-effects modeling to understand the dose-efficacy and dose-side effect curves of Oxybutynin XL, highlighting its development for controlled-release oral formulation (Gupta et al., 1999).

Application in Treatment of Drug Dependence

  • Research into TRK-820, a novel opioid κ receptor agonist, has shown potential for treating drug dependence. This compound demonstrated high selectivity for opioid κ receptors and was effective in suppressing the rewarding effects induced by morphine and cocaine, as well as attenuating nicotine-withdrawal aversion (Hasebe et al., 2004).

Advances in Cancer Treatment

  • DS-8201a, a novel HER2-Targeting ADC with a topoisomerase I inhibitor, showed promising antitumor efficacy. This drug was effective in HER2-positive gastric cancer models and also in T-DM1–insensitive patient-derived xenograft (PDX) models with high HER2 expression (Ogitani et al., 2016).

Antinociceptive Effects

  • TRK-820, a κ-opioid receptor agonist, has been researched for its potent antinociceptive effects. This compound is significantly more potent than traditional pain relief medications like morphine, indicating its potential in pain management (Endoh et al., 1999).

Heart Failure Management

  • A study on Metoprolol CR/XL in chronic heart failure demonstrated that this drug could lower mortality in patients with decreased ejection fraction and symptoms of heart failure, marking a significant advancement in cardiovascular disease management (Hjalmarson et al., 1999).

Novel Approaches in Solid Tumor Treatment

  • AMG 820, a monoclonal anti-colony-stimulating factor 1 receptor antibody, was explored for its potential in treating advanced solid tumors. The study focused on the safety, pharmacokinetics, and antitumor activity of AMG 820 (Papadopoulos et al., 2017).

Bystander Killing Effect in Tumor Treatment

  • Research into DS-8201a also revealed its bystander killing effect in tumors with HER2 heterogeneity. This effect was due to the highly membrane-permeable payload of DS-8201a, which was beneficial in treating tumors unresponsive to other therapies (Ogitani et al., 2016).

Pharmacokinetic and Pharmacodynamic Modeling

  • The study on DS-8201a included the application of population pharmacokinetic and exposure-response modeling, predicting a 50% objective response rate in patients with heavily pretreated breast cancer. This modeling is critical for dose selection in phase 2 trials (Yoshihara et al., 2017).

Propriétés

Formule moléculaire

C26H32BrF3N8O

Apparence

Solid powder

Synonymes

XL820;  XL 820;  XL-820;  XL820001; NONE

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.